1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-

Vue d'ensemble

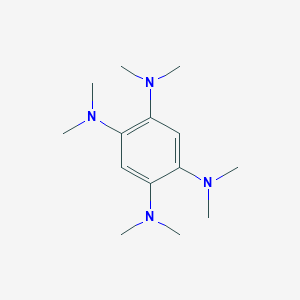

Description

1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- is a highly functionalized aromatic amine. This compound is characterized by the presence of four amino groups attached to a benzene ring, each substituted with two methyl groups. This unique structure imparts significant reactivity and versatility, making it valuable in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- can be synthesized through a multi-step process involving the nitration of benzene followed by reduction and methylation. The nitration of benzene produces 1,2,4,5-tetranitrobenzene, which is then reduced to 1,2,4,5-tetraaminobenzene. Subsequent methylation of the amino groups yields the final product.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to optimize the reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino groups or the aromatic ring.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted benzenes, quinones, and other aromatic compounds with modified functional groups. These products can be further utilized in the synthesis of polymers, dyes, and other industrial chemicals.

Applications De Recherche Scientifique

Cancer Therapy

Mechanism of Action:

1,2,4,5-Benzenetetramine functions primarily as a selective inhibitor of focal adhesion kinase (FAK), a protein implicated in cancer cell proliferation and metastasis. By inhibiting the phosphorylation of FAK at the Y397 site, it disrupts integrin signaling pathways essential for cell survival and motility .

Antiproliferative Activity:

The compound has demonstrated antiproliferative effects across various human tumor cell lines. Notably, it has shown efficacy against:

- Breast Cancer: Inducing regression of breast tumors in vivo .

- Pancreatic Cancer: Exhibiting significant tumor regression in animal models .

- Glioblastoma: Showing promise in inhibiting tumor growth .

Case Study: Breast Cancer Treatment

A study indicated that treatment with FAK Inhibitor 14 led to approximately 25% reduction in tumor size compared to control groups after 23 days of administration (30 mg/kg via intraperitoneal injection) .

Material Science

Synthesis of Polymers:

1,2,4,5-Benzenetetramine is utilized as a precursor in synthesizing advanced materials. For instance:

- Poly-1,4-(2.5-dihydroxy) phenylene benzo diimidazole resin: This polymer exhibits high thermal stability and spinnability, making it suitable for various applications including high-performance fibers .

Thermal Stability:

The tetraamine compound shows good thermal stability with a decomposition temperature ranging from 200°C to 282°C . This property is critical for materials intended for high-temperature applications.

Research Applications

Metastasis Assays:

The compound has been employed in metastasis assays to study its effects on cellular behavior related to cancer spread. Its ability to promote cell detachment and inhibit adhesion is crucial for understanding metastatic processes .

Nanoparticle Development:

Research has explored the incorporation of FAK inhibitors into nanoparticles for targeted drug delivery systems. For example, studies have investigated the use of hyaluronic acid-labeled poly(d,l-lactide-co-glycolide) nanoparticles that incorporate FAK siRNA to overcome chemoresistance in ovarian cancer cells .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Cancer Therapy | Breast Cancer Treatment | 25% tumor size reduction in vivo after treatment with Y15 |

| Pancreatic Tumors | Significant regression observed in animal models | |

| Material Science | Polymer Synthesis | High thermal stability; suitable for advanced material applications |

| Research Applications | Metastasis Assays | Promotes cell detachment; inhibits adhesion |

| Nanoparticle Drug Delivery | Enhances efficacy against chemoresistant ovarian cancer |

Mécanisme D'action

The mechanism of action of 1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- involves its interaction with various molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, influencing their activity and function. These interactions can lead to changes in cellular processes, making the compound useful in various biochemical and pharmacological studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4,5-Tetraaminobenzene: Lacks the methyl groups, resulting in different reactivity and properties.

1,3,5-Triaminobenzene: Contains three amino groups, leading to distinct chemical behavior.

1,2,3,4-Tetraaminobenzene: Different positional arrangement of amino groups affects its reactivity.

Uniqueness

1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- is unique due to its highly substituted structure, which imparts specific reactivity and functional properties. The presence of multiple methyl groups enhances its solubility and stability, making it suitable for various applications that require robust and versatile compounds.

Activité Biologique

1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- (CAS No. 104779-70-6) is a polyamine compound with a complex structure characterized by multiple amine groups and a benzene ring. Its molecular formula is with a molecular weight of approximately 250.38 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in cancer therapy and as a precursor for synthesizing advanced materials.

- Molecular Formula :

- Molecular Weight : 250.38 g/mol

- Structure : The compound features a benzene core with four amine substituents, which can influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that 1,2,4,5-benzenetetramine derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Biological Activity of 1,2,4,5-Benzenetetramine Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | AsPC-1 (Pancreatic Cancer) | 86.7 | Induces apoptosis |

| Compound 2 | H1975 (Lung Cancer) | 47 | Blocks FAK signaling |

| Compound 3 | Ramos (B-cell Lymphoma) | 5.17 | Inhibits migration |

These findings suggest that certain derivatives of the compound can effectively target cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation .

The primary mechanism through which these compounds exert their anticancer effects involves the inhibition of focal adhesion kinase (FAK), a key regulator in cancer cell migration and survival. Inhibition of FAK leads to reduced cell motility and increased apoptosis in tumor cells .

Case Studies

-

Study on Pancreatic Cancer Cells :

- Researchers investigated the effects of octamethyl-benzenetetramine on AsPC-1 cells. The results showed significant inhibition of cell growth with an IC50 value of 86.7 nM. Flow cytometry analysis revealed that treatment led to increased apoptosis rates in a dose-dependent manner.

-

Lung Cancer Research :

- In another study focusing on H1975 cells, the compound demonstrated an IC50 value of 47 nM, indicating potent inhibitory activity against this resistant lung cancer line. The study highlighted that this compound could effectively block the FAK/PI3K/AKT signaling pathway, leading to cell cycle arrest .

Applications in Material Science

Beyond its biological activity, 1,2,4,5-benzenetetramine has applications in material science as a precursor for synthesizing carbon dots and polymers. These materials have been explored for their optical properties and potential use in sensors and drug delivery systems .

Propriétés

IUPAC Name |

1-N,1-N,2-N,2-N,4-N,4-N,5-N,5-N-octamethylbenzene-1,2,4,5-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4/c1-15(2)11-9-13(17(5)6)14(18(7)8)10-12(11)16(3)4/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKUMTPMEJTJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1N(C)C)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326832 | |

| Record name | 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104779-70-6 | |

| Record name | 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.